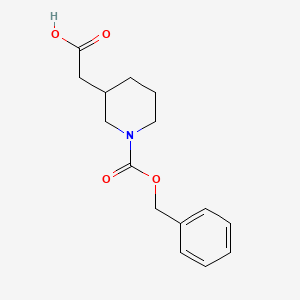

N-Cbz-3-piperidineacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cbz-3-piperidineacetic acid is an organic compound that appears as a white or white crystalline powder. It is soluble in many organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used in organic synthesis reactions, particularly as a protecting group for amino acids .

準備方法

The preparation of N-Cbz-3-piperidineacetic acid involves a multi-step synthetic route:

Reaction with Dimethylformamide: 3-piperidine acetic acid is first reacted with dimethylformamide to generate 3-piperidine acetic anhydride.

Reaction with Benzyl Chloroformate: The 3-piperidine acetic anhydride is then reacted with benzyl chloroformate to produce this compound.

Purification: The final product is purified by crystallization.

化学反応の分析

N-Cbz-3-piperidineacetic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: It undergoes substitution reactions, particularly in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Melanocortin Receptor Modulation

N-Cbz-3-piperidineacetic acid has been identified as a modulator of melanocortin receptors, particularly MCR3 and MCR4. These receptors play a crucial role in regulating appetite and energy homeostasis. Research indicates that this compound can act as an agonist or antagonist, influencing food intake and weight management .

- Case Study : In animal models, administration of this compound led to significant changes in feeding behavior, demonstrating its potential utility in obesity treatment.

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests potential therapeutic applications for inflammatory diseases.

- Case Study : A study demonstrated that the compound effectively reduced lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, establishing a dose-response relationship that highlights its efficacy as an anti-inflammatory agent.

Diabetes Management

The compound has also been evaluated for its potential to regulate blood sugar levels through α-glucosidase inhibition. This property suggests applications in managing diabetes, particularly in controlling postprandial glucose levels.

- Case Study : A comprehensive pharmacological evaluation revealed that derivatives of this compound exhibited significant α-glucosidase inhibitory activity, further supporting its role in diabetes management.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives. Its benzyloxycarbonyl protecting group allows for selective reactions at other positions on the molecule, enhancing its utility in synthetic pathways .

Synthesis of Piperidine Derivatives

Recent advances have highlighted the use of this compound as a precursor for synthesizing biologically active piperidine derivatives through various catalytic methods, including organocatalysis and metal-catalyzed reactions .

作用機序

The mechanism of action of N-Cbz-3-piperidineacetic acid in pharmaceuticals depends on the specific drug being synthesized. Generally, it acts as a building block or intermediate, facilitating the formation of more complex molecules. The molecular targets and pathways involved vary based on the final product being synthesized .

類似化合物との比較

N-Cbz-3-piperidineacetic acid can be compared with other similar compounds such as:

- N-Cbz-4-piperidineacetic acid

- N-Cbz-2-piperidineacetic acid

- N-Cbz-3-pyrrolidineacetic acid

These compounds share similar structural features but differ in the position of the substituent groups, which can affect their reactivity and applications .

生物活性

N-Cbz-3-piperidineacetic acid (C15H19NO4) is a compound characterized by its unique structural features, including a carbobenzyloxy (Cbz) protecting group and an acetic acid moiety attached to the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor for various pharmaceutical agents.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 275.32 g/mol

- CAS Number : 86827-10-3

The presence of the Cbz group serves to protect the nitrogen atom, allowing for selective modifications at the carboxylic acid group. This property is crucial in synthetic organic chemistry, particularly in the development of biologically active compounds.

Biological Activity Overview

This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities. Research indicates that these compounds can exhibit various pharmacological effects, including:

- Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission, which could have implications in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may also have therapeutic potential in inflammatory conditions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The Cbz group allows for selective reactions that can enhance binding affinity and specificity towards these targets.

Research Findings and Case Studies

Recent studies have explored the biological efficacy of this compound and its derivatives:

- Anticancer Studies :

- Cholinesterase Inhibition :

- Anti-inflammatory Properties :

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cbz protecting group on nitrogen | Anticancer activity |

| N-Cbz-2-piperidineacetic Acid | Different substituent position | Anti-inflammatory properties |

| N-Cbz-4-piperidineacetic Acid | Variation in substituent position | Cholinesterase inhibition |

特性

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOXXKXHRGVDOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401183 |

Source

|

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-10-3 |

Source

|

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。